molecular formula C4H2ClF2NO B058481 5-(chlorodifluoromethyl)-1,2-oxazole CAS No. 116611-76-8

5-(chlorodifluoromethyl)-1,2-oxazole

Cat. No.: B058481
CAS No.: 116611-76-8
M. Wt: 153.51 g/mol
InChI Key: QVJPPFAOCXDDPW-UHFFFAOYSA-N
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Description

5-[Chloro(difluoro)methyl]-1,2-oxazole is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Chloro(difluoro)methyl]-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of difluoromethylating agents in the presence of a base to introduce the difluoromethyl group onto the oxazole ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 5-[Chloro(difluoro)methyl]-1,2-oxazole may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts and automated systems to streamline the synthesis and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-[Chloro(difluoro)methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups on the oxazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Scientific Research Applications

5-[Chloro(difluoro)methyl]-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[Chloro(difluoro)methyl]-1,2-oxazole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-1,2-oxazole: Lacks the difluoromethyl group, which can affect its reactivity and applications.

    5-Difluoromethyl-1,2-oxazole: Similar structure but without the chlorine atom, leading to different chemical properties.

    5-Methyl-1,2-oxazole: A simpler analog that lacks both chlorine and fluorine atoms.

Uniqueness

5-[Chloro(difluoro)methyl]-1,2-oxazole is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical and physical properties. These modifications can enhance its stability, reactivity, and potential for diverse applications compared to its simpler analogs.

Properties

IUPAC Name

5-[chloro(difluoro)methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF2NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJPPFAOCXDDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557090
Record name 5-[Chloro(difluoro)methyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116611-76-8
Record name 5-[Chloro(difluoro)methyl]-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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